2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
CAS No.: 727375-13-5
Cat. No.: VC0194788
Molecular Formula: C8H11NO2
Molecular Weight: 153.18
Purity: ≥95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 727375-13-5 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 |
IUPAC Name | 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) |
SMILES | CC1=CNC(=C(C1=O)C)CO |
Introduction
Physical and Chemical Properties
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (CAS No.: 727375-13-5) possesses specific structural features that define its chemical behavior and biological activities. The compound is defined by its pyridine core with several key functional groups that contribute to its chelating abilities and other properties.
Structural Characteristics
The molecular architecture of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one includes several important structural elements:
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A pyridine ring forming the core structure
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A hydroxymethyl group at position 2
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Methyl substituents at positions 3 and 5
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A ketone group at position 4
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An N-H group at position 1
This specific arrangement of functional groups creates a compound with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol. The presence of both hydroxyl and carbonyl groups in specific positions is particularly important for the compound's ability to form stable complexes with metal ions, especially Fe(III).
Table 1: Key Physical and Chemical Properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Property | Value |
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CAS Number | 727375-13-5 |
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
Structure | Pyridine core with hydroxymethyl at position 2, methyl groups at positions 3 and 5, and ketone at position 4 |
Purity (Available Grade) | ≥95% |
Chelation Capability | Forms stable complexes with Fe(III) |
Iron Chelation Properties
Chelation Mechanism and Efficacy
The most noteworthy property of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is its exceptional iron chelation capability. The compound exhibits significant iron chelation properties, forming stable complexes with Fe(III). This ability is crucial for potential therapeutic applications in conditions related to iron overload.
The efficacy of iron chelation is quantitatively expressed as a pFe value, which represents the negative logarithm of the free iron concentration under standardized conditions (typically pH 7.4, with 10 μM ligand and 1 μM total iron). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one exhibits a pFe value of 22.0, which is notably higher than that of deferiprone (20.6), one of the clinically approved iron chelators in therapeutic use for iron overload diseases.
Table 2: Comparative Analysis of Iron Chelation Properties
Compound | pFe Value | Clinical Status |
---|---|---|
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one | 22.0 | Investigational |
Deferiprone (DFP) | 20.6 | Approved for clinical use |
The superior iron chelation property of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one suggests potential advantages in therapeutic applications. Higher binding affinity may allow for greater efficacy at lower doses, potentially reducing side effects while maintaining therapeutic benefit.
Biological Activity | Description | Potential Applications |
---|---|---|
Iron Chelation | Forms stable complexes with Fe(III), pFe value of 22.0 | Treatment of iron overload diseases |
Anticancer Activity | Selective cytotoxicity against leukemia cell lines | Potential therapy for specific cancer types |
Selective Toxicity | Lower toxicity toward non-tumorigenic cells | Reduced side effects in potential clinical applications |
The antiproliferative effects of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one derivatives are believed to be linked to their ability to inhibit critical cellular processes. While the exact mechanisms require further elucidation, they may involve disruption of iron metabolism in cancer cells, inhibition of iron-dependent enzymes crucial for cellular proliferation, or modulation of signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Iron Chelation Efficacy Study
A significant study evaluated the coordination ability of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one towards Fe(III) using a combination of chemical and biological approaches. This comprehensive assessment demonstrated the compound's enhanced binding affinity compared to traditional chelators, confirming its potential advantage in therapeutic applications.
The study employed bio-distribution analyses in mice to assess the in vivo efficacy of the iron complexes formed with this compound. These animal studies provided crucial evidence supporting the compound's potential as a therapeutic agent for iron overload diseases, demonstrating that its superior in vitro properties translate to meaningful biological effects in living systems.
Anticancer Activity Assessment
In vitro investigations focused on the anticancer properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives, with particular attention to their effects on leukemia cell lines. These studies revealed significant anticancer activity at relatively low concentrations (as low as 5 μM), highlighting the potency of these compounds against specific cancer types.
The research demonstrated that these compounds exhibit selective cytotoxicity, preferentially affecting cancer cells while showing reduced toxicity toward non-tumorigenic cells. This selectivity is a crucial characteristic for potential anticancer agents, as it suggests the possibility of therapeutic efficacy with minimized side effects.
While the specific mechanisms underlying the anticancer activity require further investigation, the studies provide a strong foundation for continued research into 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives as potential anticancer agents.
Comparative Analysis with Similar Compounds
Comparison with Clinical Iron Chelators
The development of effective iron chelators has been an active area of research for decades, with several compounds currently in clinical use for iron overload diseases . When compared to deferiprone, one of the three clinical chelating agents in therapeutic use, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one demonstrates superior iron binding affinity as indicated by its higher pFe value (22.0 versus 20.6).
Table 4: Expanded Comparison Between 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and Deferiprone
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